1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone

Physicochemical Properties Drug Design Lipophilicity

In SAR campaigns, even minor halogen substitutions can drastically alter lipophilicity and target engagement, making generic substitution risky without empirical validation. This 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone (CAS 156634-92-3) provides a defined, high-purity sulfonylpiperidinone scaffold with XLogP3-AA = 1.2, enabling consistent logP optimization. - Distinct 4-Cl lipophilicity profile (XLogP3-AA 1.2 vs 0.5 for non-halogenated analog) for predictable CNS penetration and intracellular target engagement. - Privileged core for kinase inhibitor libraries (e.g., p38 MAPK), leveraging halogen bonding in the hinge region. - Key intermediate for antichlamydial lead optimization. - Reliable procurement with validated purity and global shipping.

Molecular Formula C11H12ClNO3S
Molecular Weight 273.74 g/mol
CAS No. 156634-92-3
Cat. No. B1352766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone
CAS156634-92-3
Molecular FormulaC11H12ClNO3S
Molecular Weight273.74 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H12ClNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4H,5-8H2
InChIKeyMBFQWKZGVWXLGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility41.1 [ug/mL]

1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone Specifications


1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, also known as 1-(4-chlorobenzenesulfonyl)piperidin-4-one, is a heterocyclic organic compound classified as a sulfonyl-substituted tetrahydropyridinone. Its molecular formula is C₁₁H₁₂ClNO₃S, with a molecular weight of 273.74 g/mol and a melting point of 158–160 °C [1]. The compound serves as a versatile building block and intermediate in medicinal chemistry, characterized by a piperidinone core, a sulfonyl linker, and a 4-chlorophenyl moiety that modulates key physicochemical properties such as lipophilicity [2].

Why 1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone Substitution Fails


Within the sulfonylpiperidinone class, even minor structural modifications—such as the presence or absence of a single chlorine atom on the phenyl ring—lead to significant, quantifiable shifts in key physicochemical and potentially biological properties. While the core sulfonyl-piperidinone scaffold is common, the specific 4-chlorophenyl substitution in this compound yields a distinct lipophilicity profile (XLogP3-AA = 1.2) compared to its non-halogenated analog (XLogP3-AA = 0.5) [1][2]. This difference directly impacts solubility, membrane permeability, and target engagement, making generic substitution without empirical validation a high-risk endeavor in structure-activity relationship (SAR) studies. Furthermore, the specific halogen substitution pattern can dictate interactions with biological targets such as protein kinases, where chlorine contributes to unique binding geometries and selectivity profiles [3].

1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone: Comparative Data


Enhanced Lipophilicity vs. Unsubstituted Analog

The presence of a chlorine atom at the para-position of the phenylsulfonyl group in 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone (CAS 156634-92-3) results in a significant increase in calculated lipophilicity compared to the unsubstituted 1-(phenylsulfonyl)piperidin-4-one (CAS 34259-86-4). This quantifiable difference is a critical factor in medicinal chemistry campaigns, influencing membrane permeability, protein binding, and metabolic stability [1][2].

Physicochemical Properties Drug Design Lipophilicity

Molecular Weight and Bulk Property Shifts

The incorporation of the 4-chlorophenyl group in 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone adds substantial molecular weight and alters bulk properties compared to the non-halogenated parent compound. This change directly affects the compound's physical state and handling characteristics [1][2].

Medicinal Chemistry Property Optimization SAR Analysis

Halogen Bonding for Kinase Inhibition

While direct biological data for 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone is limited, the broader class of N-aryl pyridinone inhibitors demonstrates that para-substitution on the aryl ring is critical for potent and selective p38 kinase inhibition. The introduction of a chlorine atom can facilitate halogen bonding interactions, which are absent in non-halogenated or differently substituted analogs. This structural feature provides a clear mechanistic rationale for why this specific compound may offer a distinct biological profile and should not be assumed to be interchangeable with its 4-methyl or 4-fluoro counterparts [1][2].

Kinase Inhibitors p38 MAPK Halogen Bonding

1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone Applications


Kinase Inhibitor Lead Optimization via Halogen Bonding

In medicinal chemistry campaigns targeting kinases such as p38 MAPK, the 4-chlorophenylsulfonylpiperidinone core is a privileged scaffold. The presence of the chlorine atom provides a strategic advantage for lead optimization, as it can engage in halogen bonding with backbone carbonyls in the kinase hinge region—an interaction not possible with unsubstituted or methyl-substituted phenyl analogs. This makes CAS 156634-92-3 the preferred starting material for generating a library of compounds to explore this key interaction [1][2].

Building Blocks with Enhanced Lipophilicity for CNS Targets

Projects aiming to improve cell permeability or target engagement within the central nervous system often require a logP optimization. The XLogP3-AA value of 1.2 for 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone makes it a superior intermediate for introducing a moderately lipophilic group compared to the more polar phenyl analog (XLogP3-AA = 0.5). This property is crucial for optimizing blood-brain barrier penetration or accessing intracellular targets, making the procurement of the chlorinated variant essential for these specific drug design strategies [3][4].

Antichlamydial Agents via Sulfonylpyridine Scaffold

Recent research has identified sulfonylpyridine derivatives as a promising new class of selective antichlamydial agents with favorable stability and safety profiles. As a closely related sulfonylpiperidinone building block, 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone serves as a key intermediate for synthesizing novel analogs for SAR expansion in this underexplored therapeutic area. Its procurement is justified for any research group aiming to develop new treatments for Chlamydia trachomatis infections [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.